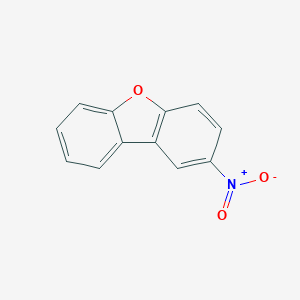

2-Nitrodibenzofuran

Übersicht

Beschreibung

2-Nitrodibenzofuran (2-NDF) is a synthetic organic compound that is used in a variety of scientific research applications. It is a nitro-aromatic compound, which is a type of organic compound that contains a nitro group (-NO2) attached to an aromatic ring. It has a molecular weight of 176.14 g/mol and is a white crystalline solid. 2-NDF is a versatile compound that is used in a variety of scientific research applications, and it has several biochemical and physiological effects that make it a useful tool for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Photoremovierbare Schutzgruppen in der Peptidchemie

2-Nitrodibenzofuran (NDBF) wurde als eine ein- und zweiphotonensensitive Schutzgruppe identifiziert, die Bromiertem Hydroxycumarin für die Thiol-Käfigbildung in Peptiden überlegen ist . Photoremovierbare Schutzgruppen sind wichtig für eine Vielzahl von Anwendungen in der Peptidchemie . NDBF kann verwendet werden, um Thiole in cysteinhaltigen Peptiden zu schützen, die dann einfach hergestellt werden können . Bei Bestrahlung mit 365 nm Licht oder Zweiphotonen-Anregung mit 800 nm Licht erfolgt eine effiziente Deprotektion .

Entwicklung von lichtaktivierbaren, cysteinhaltigen Peptiden

Die hohe Spaltungseffizienz ohne Nebenreaktionen und der signifikante Zweiphotonen-Querschnitt von NDBF machen es für die Käfigbildung von Thiolgruppen überlegen . Dies macht es nützlich für die Entwicklung von lichtaktivierbaren, cysteinhaltigen Peptiden .

Entwicklung von lichtempfindlichen Biomaterialien

Die Eigenschaften von NDBF machen es auch für die Entwicklung von lichtempfindlichen Biomaterialien geeignet . Die Fähigkeit, die Freisetzung von funktionellen Gruppen mit Licht zu steuern, bietet ein leistungsstarkes Werkzeug für die Gestaltung von Materialien mit einstellbaren Eigenschaften .

Biologische Nützlichkeit in der Proteinforschung

NDBF-gekäfigte Peptide haben sich in der biologischen Forschung als nützlich erwiesen. Zum Beispiel wurde ein Peptid, das vom Protein K-Ras4B abgeleitet ist, mit NDBF gekäfigt, und nach Bestrahlung in Gegenwart des Enzyms Proteinfarnesyltransferase wurde das farnesylierte Produkt gebildet .

Einsatz in Zellstudien

NDBF-gekäfigte Peptide wurden auch in Zellstudien verwendet. So wurden beispielsweise menschliche Eierstockkarzinomzellen (SKOV3) mit einer NDBF-gekäfigten Version eines farnesylierten Peptids inkubiert. Nach UV-Bestrahlung wanderte das Peptid aufgrund der enzymatischen Palmitoylierung vom Zytosol/Golgi zur Plasmamembran

Safety and Hazards

Zukünftige Richtungen

2-Nitrodibenzofuran has been used in various research studies and has shown promise in several areas. For instance, it has been used for ultra-efficient photolysis in living cells . It has also been used in the synthesis of dibenzofurans directly from aryl halides . Future research may focus on exploring its potential uses in other areas of chemistry and biology .

Wirkmechanismus

Target of Action

The primary target of 2-Nitrodibenzofuran (NDBF) is the thiol group in peptides . NDBF acts as a photoremovable protecting group for the thiol group, which is crucial in peptide chemistry .

Mode of Action

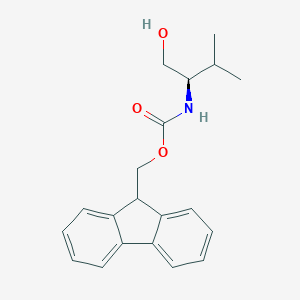

NDBF interacts with its target by masking the thiol group in cysteine-containing peptides . This is achieved by synthesizing Fmoc-Cys(NDBF)-OH and incorporating that residue into peptides by standard solid-phase peptide synthesis procedures . Upon irradiation with 365 nm light or two-photon excitation with 800 nm light, efficient deprotection occurs .

Biochemical Pathways

The biochemical pathway affected by NDBF involves the uncaging of the thiol group in peptides . This uncaging process is carried out using a peptide derived from the protein K-Ras4B, a known substrate for protein farnesyltransferase . Upon irradiation of the NDBF-caged peptide in the presence of the enzyme, the formation of the farnesylated product occurs .

Pharmacokinetics

The pharmacokinetics of NDBF involve its efficient deprotection upon irradiation . The high cleavage efficiency devoid of side reactions and significant two-photon cross-section of NDBF render it superior to Bhc for thiol group caging . .

Result of Action

The molecular and cellular effects of NDBF’s action involve the migration of the peptide from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation . This occurs when human ovarian carcinoma (SKOV3) cells are incubated with an NDBF-caged version of a farnesylated peptide followed by UV irradiation .

Action Environment

The action of NDBF is influenced by light, specifically 365 nm light or two-photon excitation with 800 nm light . The ability of light to traverse various chemical and biological barriers and be modulated by time and amplitude makes light-regulated molecules like NDBF unique tools for a plethora of applications in the areas of chemistry and biology .

Biochemische Analyse

Biochemical Properties

2-Nitrodibenzofuran has been used as a photoremovable protecting group in peptide chemistry . It interacts with cysteine residues in peptides, masking the thiol group . Upon irradiation with light, the this compound group is removed, revealing the thiol group . This interaction is crucial in the study of proteins and enzymes that contain cysteine residues .

Cellular Effects

In cellular studies, this compound has been used to control the activity of peptides within cells . For example, a peptide derived from the protein K-Ras4B was caged with this compound . Upon irradiation, the peptide was activated, leading to changes in cell signaling pathways and gene expression . This demonstrates the potential of this compound to influence cellular function.

Molecular Mechanism

The mechanism of action of this compound involves its ability to absorb light and undergo a photochemical reaction . When irradiated, this compound undergoes a structural change that leads to its removal from the peptide . This uncaging process allows the peptide to interact with other biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can be controlled temporally by adjusting the timing and duration of light exposure This allows researchers to study the effects of the compound over time

Metabolic Pathways

It is known that dibenzofurans can be degraded by bacteria through lateral and angular dioxygenation pathways

Transport and Distribution

It is known that the compound can penetrate cells and interact with intracellular peptides

Subcellular Localization

It has been shown that peptides caged with this compound can migrate from the cytosol/Golgi to the plasma membrane upon irradiation This suggests that this compound may influence the subcellular localization of peptides

Eigenschaften

IUPAC Name |

2-nitrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPLEUXZNAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175086 | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-95-1 | |

| Record name | 2-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

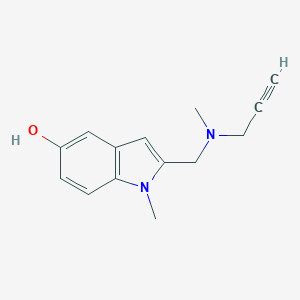

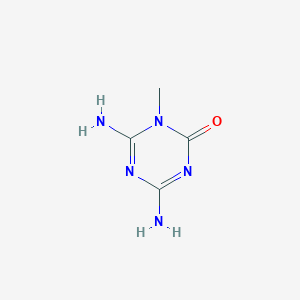

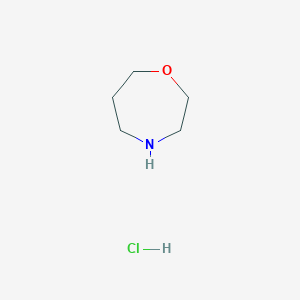

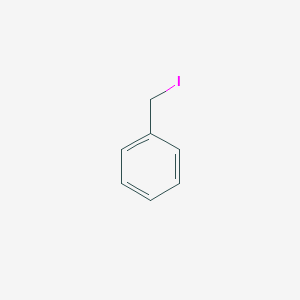

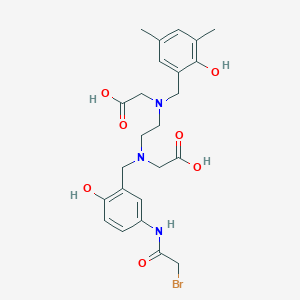

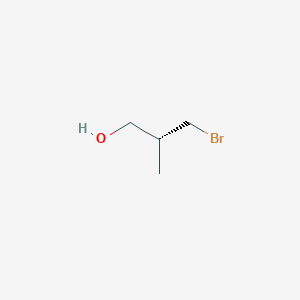

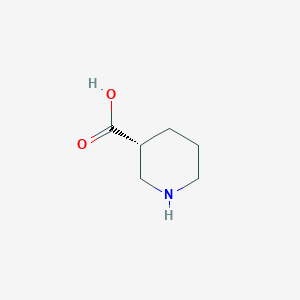

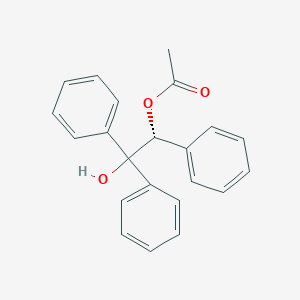

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

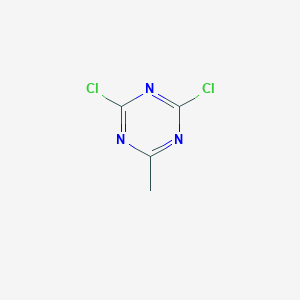

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing 2-Nitrodibenzofuran and how do they differ in regioselectivity?

A1: Two main synthetic routes yield this compound with differing regioselectivity:

Q2: Can this compound be synthesized through photochemical reactions, and what are the potential applications of this approach?

A2: While not directly producing this compound, research demonstrates the feasibility of using photochemical reactions to create dibenzofuran derivatives []. For instance, UV irradiation of 3,5-diiodo-4-(4'-methyoxphenoxy)nitrobenzene yields 4-iodo-8-methoxy-2-nitrodibenzofuran []. This method shows promise for developing novel, rigid thyroid hormone analogs by utilizing the functionalized dibenzofuran framework.

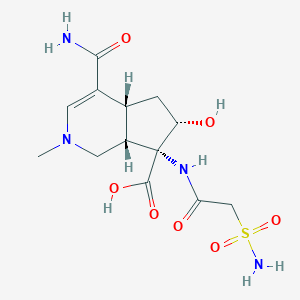

Q3: Has this compound been used in the development of photocleavable protecting groups, and what mechanistic insights are available?

A3: Research indicates the use of a this compound derivative, specifically 3-methyl-2-nitrodibenzofuran (NDBF), in synthesizing FerriCast (FC-NDBF), a potential photocleavable protecting group for Fe(3+) []. Studying the photochemistry of FC-NDBF and similar compounds provides valuable insights into the uncaging quantum yields of ligands derived from nitrobenzhydrol. This highlights the potential of this compound derivatives in photochemical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.